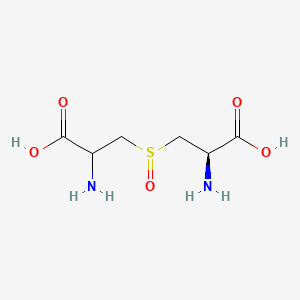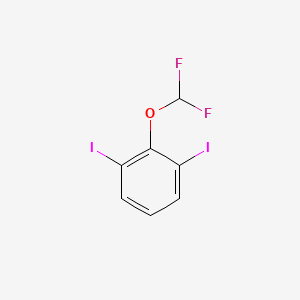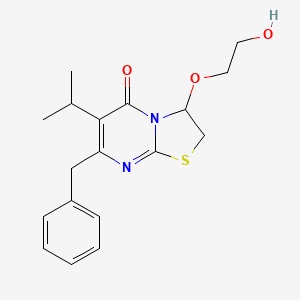
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core. It is of interest in various fields of scientific research due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo Ring: Starting with a suitable precursor, the imidazo ring is formed through cyclization reactions.
Benzodiazepine Core Construction: The benzodiazepine core is constructed by introducing the appropriate substituents and performing cyclization reactions.
Final Coupling: The phenylpropenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
化学反応の分析
Types of Reactions
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with a different substitution pattern.
Midazolam: A benzodiazepine with a fused imidazo ring, similar to the compound .
Alprazolam: A benzodiazepine with a triazolo ring.
Uniqueness
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is unique due to its specific substitution pattern and the presence of the phenylpropenyl group. This structural uniqueness may confer distinct pharmacological properties compared to other benzodiazepines.
特性
CAS番号 |
131515-12-3 |
|---|---|
分子式 |
C20H21N3O |
分子量 |
319.4 g/mol |
IUPAC名 |
11-methyl-10-(2-phenylprop-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C20H21N3O/c1-14(16-7-4-3-5-8-16)11-22-13-17-9-6-10-18-19(17)23(12-15(22)2)20(24)21-18/h3-10,15H,1,11-13H2,2H3,(H,21,24) |
InChIキー |
ZVKBBTVDGWBBOO-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(CN1CC(=C)C4=CC=CC=C4)C=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


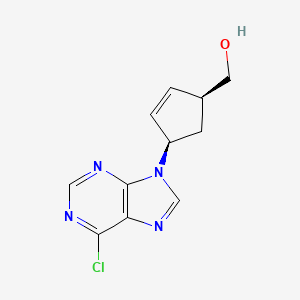
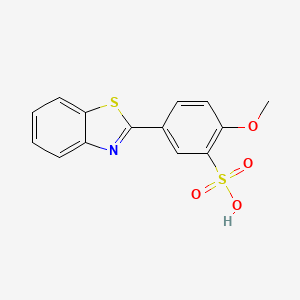


![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
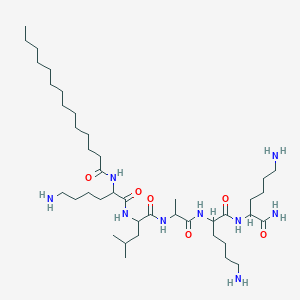
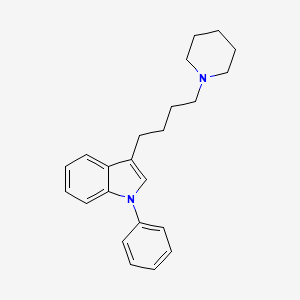
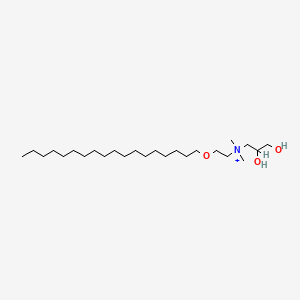

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)

